molecular formula C8H9N3OS B7753179 2-Mercapto-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile

2-Mercapto-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B7753179
M. Wt: 195.24 g/mol
InChI Key: BETUEMGGSALGFH-UHFFFAOYSA-N
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Description

2-Mercapto-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family This compound is characterized by the presence of a mercapto group (-SH), a carbonitrile group (-CN), and a propyl group (-C3H7) attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of ethyl cyanoacetate, thiourea, and an appropriate aldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:

  • Ethyl cyanoacetate + Thiourea + Aldehyde → Intermediate
  • Intermediate + Base (K2CO3) → this compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Mercapto-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of the SecA ATPase enzyme in bacteria, which is essential for protein translocation across the cytoplasmic membrane . By inhibiting this enzyme, the compound disrupts bacterial protein secretion, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Mercapto-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target enzymes.

Properties

IUPAC Name

4-oxo-6-propyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-2-3-6-5(4-9)7(12)11-8(13)10-6/h2-3H2,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETUEMGGSALGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)NC(=S)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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